molecular formula C6H10O B094960 2-Propylacrolein CAS No. 1070-13-9

2-Propylacrolein

Cat. No.: B094960
CAS No.: 1070-13-9
M. Wt: 98.14 g/mol
InChI Key: RTTWLTLNKLTUJR-UHFFFAOYSA-N
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Description

2-Propylacrolein, also known as 2-propyl-2-propenal, is an organic compound with the molecular formula C6H10O. It is a member of the aldehyde family and is characterized by the presence of a propyl group attached to the acrolein backbone. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylacrolein can be synthesized through several methods. One common method involves the aldol condensation of propionaldehyde with acrolein. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic oxidation of propylene. This process involves the use of a catalyst, such as silver or gold, and is conducted at elevated temperatures and pressures to achieve high conversion rates. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propylacrolein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-propylacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen in the presence of a catalyst like palladium on carbon can yield 2-propylpropanol.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as water, alcohols, and amines, forming corresponding addition products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Addition Reactions: Water, alcohols, and amines under mild conditions.

Major Products Formed:

    Oxidation: 2-Propylacrylic acid.

    Reduction: 2-Propylpropanol.

    Addition Reactions: Various addition products depending on the nucleophile used.

Scientific Research Applications

2-Propylacrolein has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propylacrolein involves its reactivity with nucleophiles due to the presence of the aldehyde group. It can form covalent bonds with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The compound’s electrophilic nature allows it to interact with cellular components, potentially causing oxidative stress and cellular damage.

Comparison with Similar Compounds

    Acrolein: A simpler aldehyde with similar reactivity but lacks the propyl group.

    2-Ethyl-3-Propylacrolein: Another aldehyde with an additional ethyl group, exhibiting similar chemical properties.

    (2E)-Hexenal: An unsaturated aldehyde with a different carbon chain length.

Uniqueness: 2-Propylacrolein is unique due to the presence of the propyl group, which influences its reactivity and physical properties. This structural difference can affect its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

2-methylidenepentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWLTLNKLTUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147862
Record name 2-Propylacrolein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-13-9
Record name 2-Methylenepentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylacrolein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylacrolein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylenevaleraldehyde
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Record name 2-Propylacrolein
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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